Cas no 1393576-33-4 (Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate)
Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- METHYL 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLATE
- AB85287
- Z1551931515
- 5-Pyrimidinecarboxylic acid, 4-chloro-2-(trifluoromethyl)-, methyl ester
- Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
-
- Inchi: 1S/C7H4ClF3N2O2/c1-15-5(14)3-2-12-6(7(9,10)11)13-4(3)8/h2H,1H3
- InChI Key: UBUJNUMBHIGYMT-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=O)OC)C=NC(C(F)(F)F)=N1
Computed Properties
- Exact Mass: 239.9913396 g/mol
- Monoisotopic Mass: 239.9913396 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 52.1
- Molecular Weight: 240.57
Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5639415-0.05g |
methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate |
1393576-33-4 | 95% | 0.05g |
$537.0 | 2023-07-10 | |
| Enamine | EN300-5639415-0.1g |
methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate |
1393576-33-4 | 95% | 0.1g |
$701.0 | 2023-07-10 | |
| Enamine | EN300-5639415-0.25g |
methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate |
1393576-33-4 | 95% | 0.25g |
$999.0 | 2023-07-10 | |
| Enamine | EN300-5639415-0.5g |
methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate |
1393576-33-4 | 95% | 0.5g |
$1574.0 | 2023-07-10 | |
| Enamine | EN300-5639415-1.0g |
methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate |
1393576-33-4 | 95% | 1.0g |
$2019.0 | 2023-07-10 | |
| Enamine | EN300-5639415-2.5g |
methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate |
1393576-33-4 | 95% | 2.5g |
$3957.0 | 2023-07-10 | |
| Enamine | EN300-5639415-5.0g |
methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate |
1393576-33-4 | 95% | 5.0g |
$5854.0 | 2023-07-10 | |
| Enamine | EN300-5639415-10.0g |
methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate |
1393576-33-4 | 95% | 10.0g |
$8680.0 | 2023-07-10 | |
| 1PlusChem | 1P01ELOK-50mg |
methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate |
1393576-33-4 | 95% | 50mg |
$726.00 | 2024-06-21 | |
| 1PlusChem | 1P01ELOK-100mg |
methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate |
1393576-33-4 | 95% | 100mg |
$929.00 | 2024-06-21 |
Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate: A Versatile Building Block in Modern Chemistry
Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 1393576-33-4) is a highly specialized pyrimidine derivative that has gained significant attention in pharmaceutical and agrochemical research. This compound, with its unique trifluoromethyl and chloro substituents, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its molecular structure combines the reactivity of a methyl ester with the electronic effects of halogen and fluorinated groups, making it a valuable scaffold for drug discovery and material science applications.
The growing demand for fluorinated pyrimidine derivatives in medicinal chemistry has positioned Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate as a compound of particular interest. Researchers frequently search for information about its synthetic applications, reactivity patterns, and safety profile, reflecting the compound's importance in contemporary organic synthesis. The presence of both chlorine and trifluoromethyl groups on the pyrimidine ring offers multiple sites for further functionalization, enabling the creation of diverse molecular architectures.
In pharmaceutical applications, this compound serves as a precursor for the development of potent enzyme inhibitors and receptor modulators. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, makes derivatives of Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate particularly valuable in drug design. Recent publications have highlighted its use in creating candidates for treating various conditions, aligning with current research trends in targeted therapies.
The compound's utility extends beyond pharmaceuticals into agrochemical research, where its derivatives show promise as potential active ingredients. The combination of halogen and fluorinated substituents often leads to improved pesticidal activity and environmental stability, addressing the agricultural industry's need for more effective and sustainable solutions. This dual applicability in both human health and crop protection sectors contributes to the compound's growing commercial significance.
From a synthetic chemistry perspective, Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate offers several advantages. The methyl ester group provides a convenient handle for further transformations, while the chloro substituent allows for selective cross-coupling reactions. These features make it a versatile building block in heterocyclic chemistry, particularly in the construction of more complex pyrimidine-based systems that are prevalent in many commercial products.
Quality control and characterization of Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate are critical aspects of its production and use. Advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to ensure purity and confirm structural integrity. These quality measures are essential for researchers who rely on consistent material properties for their synthetic work and biological evaluations.
The commercial availability of CAS 1393576-33-4 has expanded in recent years to meet growing research demands. Suppliers now offer this compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. This accessibility has facilitated its adoption across different research sectors and geographical markets, contributing to its increasing presence in scientific literature.
Environmental and handling considerations for Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate follow standard laboratory safety protocols. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended when working with this compound, as with many organic intermediates. These precautions ensure safe handling while maintaining research productivity.
Future research directions for this compound likely include exploration of its catalytic applications and potential in material science. The unique electronic properties imparted by its substitution pattern may find utility in developing new functional materials or as ligands in transition metal catalysis. Such applications would further expand the compound's value beyond its current uses in life sciences.
In conclusion, Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate represents an important synthetic intermediate with broad potential across multiple chemistry-driven industries. Its combination of reactive functional groups and fluorinated character makes it particularly valuable in contemporary research and development efforts. As synthetic methodologies continue to advance and new applications emerge, the significance of this compound is expected to grow accordingly.
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